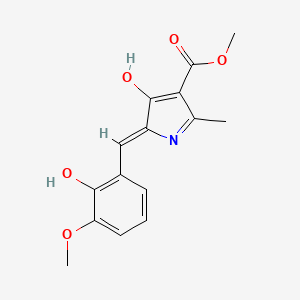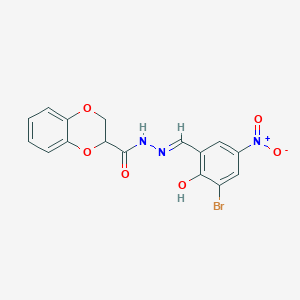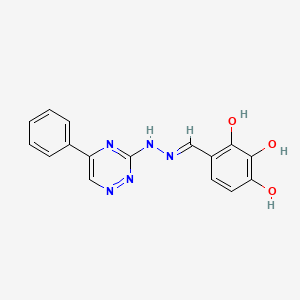![molecular formula C19H27N3O4 B6027705 2-[1-(3,5-dimethoxybenzyl)-4-(3-isoxazolylmethyl)-2-piperazinyl]ethanol](/img/structure/B6027705.png)
2-[1-(3,5-dimethoxybenzyl)-4-(3-isoxazolylmethyl)-2-piperazinyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(3,5-dimethoxybenzyl)-4-(3-isoxazolylmethyl)-2-piperazinyl]ethanol is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic applications. It is commonly referred to as DMXB-A or GTS-21 and is a selective agonist for the alpha-7 nicotinic acetylcholine receptor (α7nAChR). This receptor is involved in various physiological and pathological processes, making DMXB-A a promising candidate for therapeutic interventions.
Mechanism of Action
DMXB-A selectively binds to the α7nAChR, which is a ligand-gated ion channel expressed in various tissues, including the brain. Activation of this receptor leads to the influx of calcium ions and the release of neurotransmitters, which play a crucial role in various physiological and pathological processes. DMXB-A has been shown to enhance the function of the α7nAChR, leading to improved cognitive function, reduced inflammation, and neuroprotection.
Biochemical and Physiological Effects:
DMXB-A has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce oxidative stress and inflammation, which are key factors in the development of neurodegenerative diseases. DMXB-A also enhances the release of neurotransmitters, including acetylcholine and dopamine, which are involved in cognitive function and reward processing. Additionally, DMXB-A has been shown to improve learning and memory in preclinical models.
Advantages and Limitations for Lab Experiments
DMXB-A has several advantages for use in lab experiments. It is a highly selective agonist for the α7nAChR, allowing for specific targeting of this receptor. It has also been shown to have low toxicity and good bioavailability, making it suitable for in vivo studies. However, DMXB-A has some limitations, including its relatively short half-life and the need for careful dosing to avoid potential side effects.
Future Directions
There are several future directions for research on DMXB-A. One potential area of investigation is its use in combination with other therapeutic agents for the treatment of neurodegenerative diseases. Another area of interest is the potential use of DMXB-A in improving cognitive function in individuals with psychiatric disorders. Additionally, further studies are needed to investigate the long-term effects of DMXB-A and its potential for clinical translation.
Synthesis Methods
The synthesis of DMXB-A involves several steps, including the protection of the amine group, the formation of the piperazine ring, and the deprotection of the amine group. The final product is obtained through a reaction between the protected piperazine and 3,5-dimethoxybenzaldehyde followed by deprotection. The synthesis process has been optimized to yield high purity and yield of DMXB-A.
Scientific Research Applications
DMXB-A has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective, anti-inflammatory, and cognitive-enhancing effects. DMXB-A has been tested in preclinical models of Alzheimer's disease, Parkinson's disease, and schizophrenia, with promising results. It has also been investigated for its potential use in treating nicotine addiction and improving cognitive function in healthy individuals.
properties
IUPAC Name |
2-[1-[(3,5-dimethoxyphenyl)methyl]-4-(1,2-oxazol-3-ylmethyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4/c1-24-18-9-15(10-19(11-18)25-2)12-22-6-5-21(14-17(22)3-7-23)13-16-4-8-26-20-16/h4,8-11,17,23H,3,5-7,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSYNDJCZDPODP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2CCN(CC2CCO)CC3=NOC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-amino-2-{[2-(2-chloro-4-methylphenoxy)ethyl]thio}-4-pyrimidinol](/img/structure/B6027623.png)

![N-(4-isopropylphenyl)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B6027636.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(1,2,3,4-tetrahydro-1-naphthalenyl)benzamide](/img/structure/B6027644.png)
![3-[(3,4-dimethyl-1-piperazinyl)carbonyl]-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B6027652.png)
![3-[2-(3,4-difluorophenyl)ethyl]-1-(isopropylsulfonyl)piperidine](/img/structure/B6027663.png)
![6-(2,3-dimethoxyphenyl)-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione](/img/structure/B6027665.png)



![ethyl 2-({[(3-chlorophenyl)amino]carbonyl}amino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B6027699.png)
![4-(4-methoxy-3-methylbenzyl)-3-{2-oxo-2-[4-(2-pyridinylmethyl)-1-piperazinyl]ethyl}-2-piperazinone](/img/structure/B6027703.png)
![1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-(4-methoxybenzyl)ethanamine](/img/structure/B6027710.png)
